molecular formula C14H12N2O B1320962 2-(Cyanoacetyl)-1-benzylpyrrole CAS No. 77640-05-2

2-(Cyanoacetyl)-1-benzylpyrrole

Cat. No.: B1320962
CAS No.: 77640-05-2
M. Wt: 224.26 g/mol
InChI Key: ZRKKMPGGTGOVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyanoacetyl)-1-benzylpyrrole is a heterocyclic compound that features a pyrrole ring substituted with a cyanoacetyl group and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanoacetyl)-1-benzylpyrrole typically involves the cyanoacetylation of 1-benzylpyrrole. One common method is the reaction of 1-benzylpyrrole with cyanoacetic acid or its esters in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Cyanoacetyl)-1-benzylpyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyanoacetyl)-1-benzylpyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyanoacetyl)-1-benzylpyrrole involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The benzyl group can enhance the compound’s lipophilicity, improving its ability to interact with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

    2-(Cyanoacetyl)-1-methylpyrrole: Similar structure but with a methyl group instead of a benzyl group.

    2-(Cyanoacetyl)-1-phenylpyrrole: Contains a phenyl group instead of a benzyl group.

    2-(Cyanoacetyl)-1-ethylpyrrole: Features an ethyl group instead of a benzyl group.

Uniqueness

2-(Cyanoacetyl)-1-benzylpyrrole is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The benzyl group can enhance the compound’s ability to penetrate biological membranes and interact with specific molecular targets .

Properties

IUPAC Name

3-(1-benzylpyrrol-2-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-9-8-14(17)13-7-4-10-16(13)11-12-5-2-1-3-6-12/h1-7,10H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKKMPGGTGOVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C2C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604650
Record name 3-(1-Benzyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77640-05-2
Record name 3-(1-Benzyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.